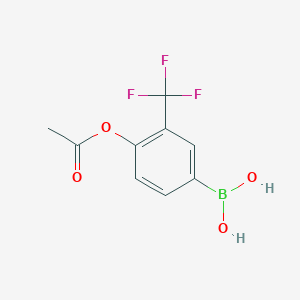

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

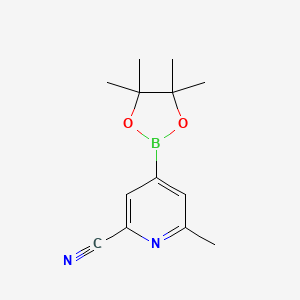

“(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .

Synthesis Analysis

In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H8BF3O4 . The InChI code for this compound is 1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 .Chemical Reactions Analysis

The compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions . It can also participate in palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 247.97 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Catalytic Applications

Boronic acids, including derivatives similar to "(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid," have been widely used as catalysts in organic reactions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. This catalytic activity is attributed to the ortho-substituent of the boronic acid, which prevents the coordination of amines to the boron atom of the active species, thereby accelerating the amidation process (Wang, Lu, & Ishihara, 2018).

Sensor Development

Boronic acids have been employed in the design of sensors due to their ability to form reversible covalent bonds with diols, enabling the selective recognition of saccharides. A study on ortho-Hydroxymethyl phenylboronic acid (a class of boronic acid) highlighted its superior performance over established analogues in complexing glycosides under neutral water conditions, which is crucial for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Antibacterial Activity

Recent research on (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, antimicrobial, and spectroscopic properties. These studies have shown potential antibacterial applications against Escherichia coli and Bacillus cereus, demonstrating the role of boronic acids in developing new antimicrobial agents (Adamczyk-Woźniak et al., 2021).

Synthetic Chemistry

Boronic acids are pivotal in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Organotrifluoroborates , derivatives of boronic acids, offer an alternative that is stable toward many reagents that are problematic for other boron species, expanding the versatility of Suzuki coupling reactions and allowing for the manipulation of remote functional groups while retaining the valuable carbon-boron bond (Molander & Ellis, 2007).

Boronic Acid Catalysis

Beyond their reactivity in cross-coupling reactions, boronic acids are emerging as catalysts for activating hydroxy groups, enabling their transformation into valuable products under mild conditions. This catalytic approach has been applied in the formation of amides from amines, cycloadditions, conjugate additions, and Friedel-Crafts-type reactions, showcasing the versatility of boronic acids in organic synthesis (Hall, 2019).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Mécanisme D'action

Target of Action

The primary target of (4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable in an inert atmosphere . Additionally, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a variety of functional groups , suggesting that the compound may be effective in diverse chemical environments.

Analyse Biochimique

Biochemical Properties

(4-Acetoxy-3-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with enzymes and proteins involved in these reactions, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with transition metals, enhancing the efficiency of the coupling reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known to influence cell function by participating in reactions that modify cellular components. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and transition metals. It acts as a ligand in the Suzuki-Miyaura coupling reaction, where it facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds . This mechanism involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups from boron .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its effective use in biochemical reactions. This compound is generally stable under inert atmosphere and low temperatures (2-8°C) . Over time, its effects on cellular function may change due to potential degradation or interaction with other compounds in the experimental setup. Long-term studies are needed to fully understand these temporal effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels within the cell. The compound’s role in these pathways is primarily related to its participation in reactions that modify cellular components and influence metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues depend on its interaction with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell

Propriétés

IUPAC Name |

[4-acetyloxy-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BF3O4/c1-5(14)17-8-3-2-6(10(15)16)4-7(8)9(11,12)13/h2-4,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKZULPEVGTZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(=O)C)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2924902.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924908.png)

![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)

![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)

![3-benzyl-8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2924920.png)

![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}cyclopropane-1-carboxylic acid](/img/structure/B2924922.png)